molecular formula C34H27LiN13NaO7S2 B12775042 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt CAS No. 83221-72-1

4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt

Cat. No.: B12775042
CAS No.: 83221-72-1
M. Wt: 823.8 g/mol
InChI Key: ZWIKPRCSZUCUSN-UHFFFAOYSA-L
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Description

4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt is a complex organic compound belonging to the class of diazo dyes. These dyes are known for their vibrant colors and are widely used in various industrial applications, including textile dyeing and printing. The compound’s structure features multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-diaminophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.

    Further Diazotization and Coupling: The resulting compound undergoes further diazotization and coupling with additional 2,4-diaminophenylamine to form the final product.

    Lithium and Sodium Salt Formation: The final step involves converting the compound into its lithium sodium salt form by treating it with lithium and sodium hydroxides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or forming complexes with drugs in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: Similar structure but lacks lithium.

    Disodium 4-amino-3-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another diazo dye with different substitution patterns.

Uniqueness

The presence of both lithium and sodium in the salt form of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid enhances its solubility and reactivity compared to similar compounds. This unique combination allows for specific applications where dual cation presence is beneficial.

Biological Activity

4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt (commonly referred to as Direct Black 19) is a synthetic azo dye with a complex structure. Its biological activity has garnered interest due to its potential applications in various fields, including medicine and environmental science. This article reviews the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic activities.

Chemical Structure and Properties

  • Molecular Formula : C34H27LiN13NaO7S2
  • Molecular Weight : 823.72 g/mol
  • CAS Number : 83221-72-1

The compound features multiple azo groups and hydroxyl functionalities that contribute to its reactivity and biological interactions.

1. Antioxidant Activity

Research has indicated that azo compounds can exhibit significant antioxidant properties. A study demonstrated that derivatives of naphthalenedisulfonic acids possess the ability to scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons and neutralize reactive oxygen species (ROS) .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies show that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity Against Different Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

3. Cytotoxicity

Cytotoxic assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are linked to the generation of ROS within the cells, leading to oxidative damage and subsequent cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa20
MCF-715
A54925

The biological activity of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is primarily mediated through its interaction with cellular components:

  • Oxidative Stress Induction : The compound's ability to generate ROS contributes to its cytotoxicity.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, compromising membrane integrity.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes has been observed, affecting bacterial growth and proliferation.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Environmental Remediation : A study focused on using this dye in wastewater treatment processes demonstrated its effectiveness in degrading organic pollutants through advanced oxidation processes.
  • Pharmaceutical Applications : Investigations into its use as a drug delivery system have shown promise due to its ability to encapsulate therapeutic agents while providing controlled release.

Properties

CAS No.

83221-72-1

Molecular Formula

C34H27LiN13NaO7S2

Molecular Weight

823.8 g/mol

IUPAC Name

lithium;sodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H29N13O7S2.Li.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2

InChI Key

ZWIKPRCSZUCUSN-UHFFFAOYSA-L

Canonical SMILES

[Li+].C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+]

Origin of Product

United States

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